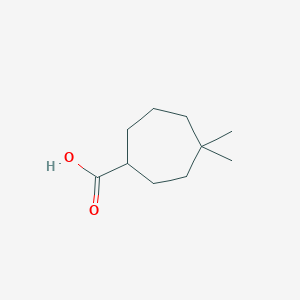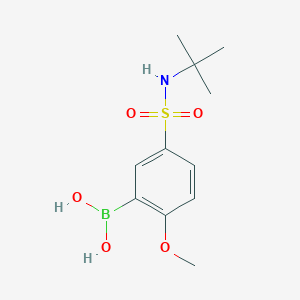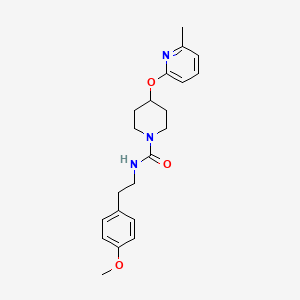
N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Crystal Structure Analysis
N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine, a triazine fungicide, has been studied for its crystal structure. The compound forms two-dimensional networks through weak hydrogen bonds and short Cl⋯Cl contacts, further linked by weak intermolecular π–π interactions, creating a three-dimensional architecture (Jeon et al., 2014).
Antimicrobial Activities
Various derivatives of 1,2,4-triazole, including those containing N-(2,4-dichlorophenyl) motifs, have been synthesized and evaluated for antimicrobial activities. Some compounds demonstrated good or moderate activities against test microorganisms (Bektaş et al., 2007).
Anticancer Evaluation
Derivatives of 1,2,4-triazole were synthesized and their anticancer efficacy was evaluated. One derivative showed activity against various cancer types, including leukemia, lung, renal, colon, CNS, melanoma, ovarian, and breast cancers (Kattimani et al., 2013).
Corrosion Inhibition
Triazole derivatives have been examined for their potential in corrosion inhibition of metals. A specific derivative showed significant inhibition efficiency in acidic media, offering potential applications in corrosion prevention (Lagrenée et al., 2002).
Synthesis and Characterization
Various synthetic pathways and characterizations of 1,2,4-triazole derivatives have been explored. These studies contribute to understanding the chemical properties and potential applications of these compounds in various fields (Białońska et al., 2010).
Material Chemistry
In material chemistry, triazine and triazole derivatives have been incorporated into polymers, exhibiting properties like solubility in organic solvents, transparency, and photoluminescence. These materials have potential applications in electronics and photonics (Yamamoto et al., 2006).
Mechanism of Action
Target of Action
N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine is a synthetic compound that has shown potential in the treatment of trypanosomiasis . The primary targets of this compound are proteins involved in the evolutionary cycle of Trypanosoma cruzi, including Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .
Mode of Action
This compound interacts with its targets through a process of molecular docking and dynamics . It acts on the active site of the CYP51 receptor, establishing a stable complex with the target through hydrogen interactions .
Pharmacokinetics
Predictive pharmacokinetics by mpo-based admet suggest that the compound presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability .
Result of Action
The compound’s action results in the inhibition of parasite proliferation. In vitro tests showed that the compound was effective against Trypomastigotes, with an LC50 in the order of 178.9±23.9, similar to the standard treatment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain ions in the environment can affect the removal rate of related compounds . .
Safety and Hazards
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c9-5-1-2-7(6(10)3-5)13-8-11-4-12-14-8/h1-4H,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBZIKRWEQGQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-(methylthio)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2699480.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2699484.png)

![8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2699489.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2699492.png)
![4-(2-fluoro-4-nitrophenoxy)-1-(2-fluoro-4-nitrophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2699494.png)
![2-Chloro-N-ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2699495.png)

